molecular formula C11H17NO4S B2642412 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide CAS No. 1153437-06-9

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B2642412
CAS No.: 1153437-06-9
M. Wt: 259.32
InChI Key: ROSNJWXSRCBNAU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO4S It is a sulfonamide derivative, characterized by the presence of an ethoxy group, a hydroxypropyl group, and a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a

Biological Activity

4-Ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H19N1O4S, with a molecular weight of approximately 273.34 g/mol. Its structure features an ethoxy group and a hydroxypropyl substituent attached to a benzenesulfonamide framework, which is characteristic of sulfonamides known for their antibacterial properties. The presence of these functional groups enhances its solubility and potential bioactivity, making it a candidate for further research in drug development.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folic acid synthesis. This inhibition is crucial as folic acid is necessary for nucleic acid production in bacteria. Preliminary studies also suggest potential anti-inflammatory and analgesic effects, although further research is required to fully elucidate these properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzenesulfonamides have shown potency against various bacterial strains:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL
  • S. aureus : MIC of 6.63 mg/mL
  • P. aeruginosa : MICs ranging from 6.67 to 6.45 mg/mL against different strains
  • C. albicans : MIC of 6.63 mg/mL .

The biological activity of these compounds often correlates with their structural characteristics, such as lipophilicity and the presence of specific substituents on the aromatic ring.

Anti-inflammatory and Antioxidant Properties

In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly inhibit carrageenan-induced edema in rat models, showcasing their anti-inflammatory potential. For example, certain derivatives exhibited inhibition rates of up to 94% at specific dosages . Additionally, antioxidant assays have indicated comparable activity to Vitamin C in some derivatives, highlighting their potential as dual-action agents against oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-chloro-N-(2-hydroxypropyl)benzenesulfonamideC12H16ClN1O4SContains chlorine substituent
4-methyl-N-(2-hydroxypropyl)benzenesulfonamideC13H19N1O4SMethyl group enhances lipophilicity
4-nitro-N-(2-hydroxypropyl)benzenesulfonamideC12H16N2O5SNitro group introduces additional electronic effects

The structural diversity among these compounds suggests that modifications can lead to variations in pharmacological profiles, potentially enhancing efficacy against specific targets or improving safety profiles.

Case Studies and Research Findings

  • Cancer Treatment Potential : Some benzenesulfonamide derivatives have been explored for their ability to inhibit pathways involved in cancer cell proliferation. For example, compounds targeting MEK pathways have shown promise in preclinical models for treating various cancers including colorectal and breast cancer .
  • Inflammatory Diseases : The anti-inflammatory properties of sulfonamides make them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease, where controlling inflammation is crucial .
  • Antioxidant Activity : The antioxidant capabilities demonstrated by certain derivatives suggest their utility in mitigating oxidative damage associated with chronic diseases such as diabetes and neurodegenerative disorders .

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-3-16-10-4-6-11(7-5-10)17(14,15)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNJWXSRCBNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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